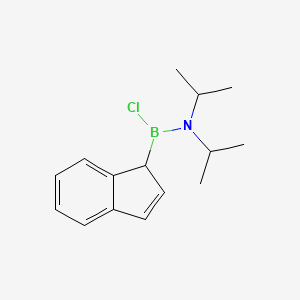
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a boron-nitrogen bond, which is relatively rare and offers interesting chemical properties. The presence of the indene moiety adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- typically involves multiple steps, starting with the preparation of the indene derivative. The indene is then chlorinated to introduce the chloro group. Subsequent reactions involve the introduction of the boranamine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can lead to the formation of borohydrides.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boranamines depending on the nucleophile used.
Applications De Recherche Scientifique
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- involves its interaction with molecular targets through its boron-nitrogen bond. This bond can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The indene moiety also contributes to the compound’s reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-
- Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(2-methylethyl)-
- Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-ethylethyl)-
Uniqueness
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- is unique due to its specific substitution pattern and the presence of the indene moiety
Propriétés
Numéro CAS |
648431-24-7 |
|---|---|
Formule moléculaire |
C15H21BClN |
Poids moléculaire |
261.6 g/mol |
Nom IUPAC |
N-[chloro(1H-inden-1-yl)boranyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C15H21BClN/c1-11(2)18(12(3)4)16(17)15-10-9-13-7-5-6-8-14(13)15/h5-12,15H,1-4H3 |
Clé InChI |
KVQMAFXGBIZFOQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1C=CC2=CC=CC=C12)(N(C(C)C)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


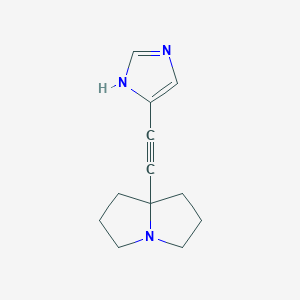
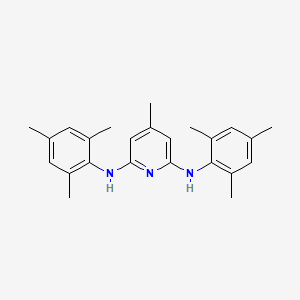
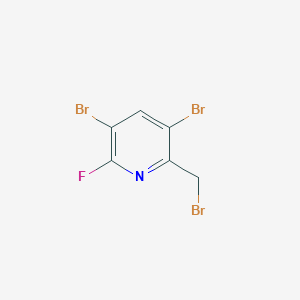
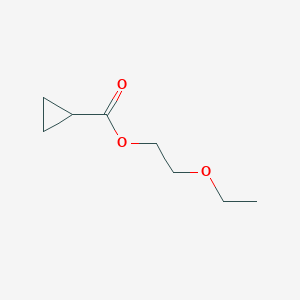

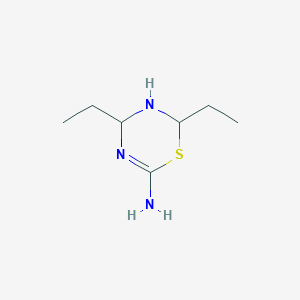
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)

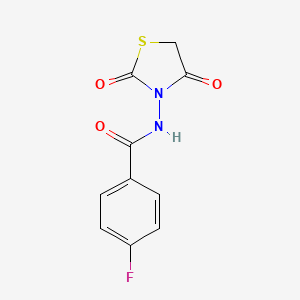
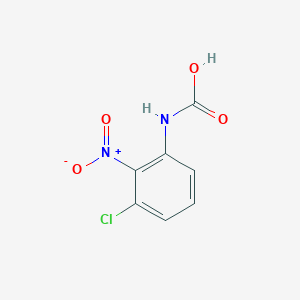
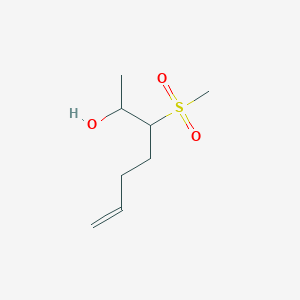
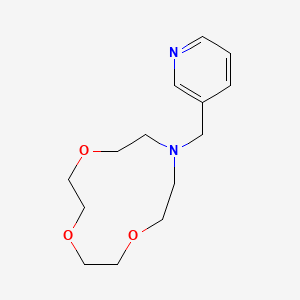
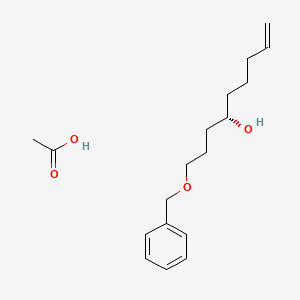
![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
